molecular formula C20H22N2O B14621071 4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60627-52-3

4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No.: B14621071
CAS No.: 60627-52-3
M. Wt: 306.4 g/mol
InChI Key: BAMGZBZYCNEPFP-UHFFFAOYSA-N
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Description

4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butan-2-yl group, a methyl group, and two phenyl groups attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-methyl-3,5-diphenylpyrazole with butan-2-ol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the butan-2-yl group and the arrangement of phenyl groups. These characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

60627-52-3

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

4-butan-2-yloxy-1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C20H22N2O/c1-4-15(2)23-20-18(16-11-7-5-8-12-16)21-22(3)19(20)17-13-9-6-10-14-17/h5-15H,4H2,1-3H3

InChI Key

BAMGZBZYCNEPFP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(N(N=C1C2=CC=CC=C2)C)C3=CC=CC=C3

Origin of Product

United States

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